Product packaging for O-Methyl (S)-Noradrenaline(Cat. No.:)

O-Methyl (S)-Noradrenaline

Cat. No.: B13425171
M. Wt: 183.20 g/mol
InChI Key: LNPKPYXTDNJNAQ-SECBINFHSA-N
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Description

Contextualization within Catecholamine Biochemistry and Neurobiology

Catecholamines, a group of neurotransmitters and hormones including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), are fundamental to various physiological and neurological processes. biron.comnih.gov They are synthesized from the amino acid tyrosine and play a vital role in the body's "fight-or-flight" response, mood regulation, attention, and alertness. clevelandclinic.orgimmunotech.cz The synthesis and degradation of these molecules are tightly regulated to maintain homeostasis. nih.gov

Norepinephrine, a primary catecholamine, functions as a neurotransmitter in the central and sympathetic nervous systems and as a hormone released by the adrenal glands. clevelandclinic.orgwikipedia.orgacs.org Its actions are terminated through reuptake into presynaptic neurons or by enzymatic degradation. researchgate.netnih.gov Two key enzymes are responsible for the breakdown of catecholamines: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govresearchgate.netkarger.com

O-Methyl (S)-Noradrenaline, or normetanephrine (B1208972), is a direct metabolite of norepinephrine, formed through the action of COMT. nih.govamegroups.orgmedkoo.com This process, known as O-methylation, involves the transfer of a methyl group to the catechol nucleus of norepinephrine. nih.govarvojournals.org Therefore, the study of normetanephrine is intrinsically linked to understanding the activity and metabolism of norepinephrine within the body.

Significance as a Metabolite in Noradrenergic Systems

The formation of normetanephrine is a crucial step in the catabolism of norepinephrine. amegroups.org While some norepinephrine is metabolized by MAO within neurons to form 3,4-dihydroxyphenylglycol (B133932) (DHPG), a significant portion is metabolized extraneuronally by COMT to produce normetanephrine. scielo.brnih.gov This extraneuronal metabolism occurs in various tissues, with the adrenal medulla being a primary site. karger.comscielo.br

The measurement of normetanephrine levels in plasma and urine serves as an important biomarker for assessing the activity of the noradrenergic system. healthmatters.iorupahealth.com Because normetanephrine is produced continuously within certain cells, its levels can provide a more stable indication of catecholamine production than the parent compound, norepinephrine, which is released intermittently. scielo.brclinical-laboratory-diagnostics.com

Elevated levels of normetanephrine are particularly significant in the diagnosis of pheochromocytomas and paragangliomas, which are tumors of the adrenal medulla and sympathetic nervous system, respectively. biron.comimmunotech.czrupahealth.com These tumors often produce and metabolize large amounts of catecholamines, leading to a significant increase in circulating normetanephrine. scielo.brclinical-laboratory-diagnostics.com

Rationale for Academic Inquiry on this Specific Stereoisomer and its Metabolite

The focus on the (S)-stereoisomer of noradrenaline and its metabolite, this compound, stems from the stereospecificity of biological systems. The enzymes and receptors involved in catecholamine signaling are chiral, meaning they interact differently with different stereoisomers of a molecule. The naturally occurring and biologically active form of noradrenaline is the (R)-enantiomer. However, understanding the interactions and metabolism of all stereoisomers is crucial for a complete picture of catecholamine biochemistry.

Research into specific stereoisomers, such as (S)-Noradrenaline, helps to elucidate the precise structural requirements for binding to adrenergic receptors and for enzymatic activity. For instance, studies have explored how different stereoisomers of noradrenaline derivatives interact with adrenergic receptor subtypes. researchgate.net This knowledge is fundamental for the development of drugs that target the noradrenergic system with high specificity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B13425171 O-Methyl (S)-Noradrenaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-[(1S)-2-amino-1-methoxyethyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m1/s1

InChI Key

LNPKPYXTDNJNAQ-SECBINFHSA-N

Isomeric SMILES

CO[C@H](CN)C1=CC(=C(C=C1)O)O

Canonical SMILES

COC(CN)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Stereochemical Considerations in Noradrenaline and Its O Methylated Forms

Overview of Noradrenaline Stereoisomers: (R)-Noradrenaline and (S)-Noradrenaline

Noradrenaline possesses a chiral center at the benzylic carbon of its ethylamine (B1201723) side chain, giving rise to two stereoisomers: (R)-Noradrenaline and (S)-Noradrenaline. nih.govrice.edu These enantiomers are non-superimposable mirror images of each other and exhibit different biological activities.

The biologically active form of noradrenaline is the L-isomer, which corresponds to the (R)-configuration. medicines.org.ukmedicines.org.ukhpra.ie This is the enantiomer that is endogenously produced and utilized by the body as a neurotransmitter and hormone. nih.govrice.edu (R)-Noradrenaline is a potent agonist of adrenergic receptors, eliciting physiological responses such as increased heart rate, blood pressure, and alertness. wikipedia.orgebi.ac.uk

In contrast, (S)-Noradrenaline is the D-enantiomer and is considered to be the biologically inactive or significantly less active form. nih.gov The specific spatial arrangement of the hydroxyl and amino groups in (R)-Noradrenaline allows for optimal binding to its receptors, a fit that the (S)-enantiomer cannot achieve with the same efficacy.

Property(R)-Noradrenaline(S)-Noradrenaline
Chirality R-enantiomerS-enantiomer
Biological Activity Biologically active isomer medicines.org.ukmedicines.org.ukhpra.ieBiologically inactive or significantly less active isomer nih.gov
Function Neurotransmitter and hormone nih.govrice.eduNot a primary endogenous signaling molecule
Receptor Binding High affinity for adrenergic receptorsLow affinity for adrenergic receptors

O-Methyl (S)-Noradrenaline: Origin and Chemical Relationship as a Metabolite or Impurity of (S)-Noradrenaline

This compound is a chemical compound that is structurally related to (S)-Noradrenaline. Its name indicates that a methyl group has been added to one of the hydroxyl groups on the catechol ring of the (S)-noradrenaline molecule. cymitquimica.comsynzeal.comchemicea.com This O-methylation is a common metabolic pathway for catecholamines. hpra.ie

Metabolic Origin:

The enzyme catechol-O-methyltransferase (COMT) is responsible for the O-methylation of catecholamines, including noradrenaline. hmdb.caoup.commedkoo.com This process is a key step in the metabolic deactivation of these signaling molecules. While the primary substrate for COMT in the context of noradrenaline metabolism is the active (R)-enantiomer, leading to the formation of normetanephrine (B1208972), it is plausible that if (S)-Noradrenaline were present, it could also be a substrate for COMT, resulting in the formation of this compound.

Impurity in Synthesis:

This compound is also recognized as an impurity that can arise during the chemical synthesis of noradrenaline. pharmaffiliates.com In industrial processes aimed at producing enantiomerically pure (R)-noradrenaline for pharmaceutical use, the presence of the (S)-enantiomer and its subsequent O-methylated derivative is undesirable. google.com The formation of this compound can occur if the synthesis is not perfectly stereoselective or if methylation reactions are not precisely controlled. synzeal.compharmaffiliates.com

Compound NameChemical FormulaMolecular WeightKey Relationship to (S)-Noradrenaline
This compound C₉H₁₃NO₃ cymitquimica.com183.21 g/mol pharmaffiliates.comA metabolite or a synthetic impurity pharmaffiliates.com
(S)-Noradrenaline C₈H₁₁NO₃ nih.gov169.18 g/mol The parent compound

Neurochemical and Systemic Dynamics of Noradrenaline Metabolism

Neuronal and Extraneuronal Catecholamine Disposition

The termination of noradrenergic signaling is a critical process for maintaining synaptic homeostasis and is primarily achieved through the cellular uptake of noradrenaline from the synaptic cleft. This process involves two main systems: a high-affinity neuronal uptake mechanism and a lower-affinity extraneuronal uptake system.

Noradrenaline Transporter (NET)-Mediated Reuptake Mechanisms

The primary mechanism for clearing noradrenaline from the synaptic cleft is through its reuptake into the presynaptic neuron, a process mediated by the Noradrenaline Transporter (NET). This transporter is a crucial protein that actively removes noradrenaline, thus terminating its synaptic action and allowing for its subsequent repackaging into vesicles or enzymatic degradation.

The NET is a sodium- and chloride-dependent transporter, meaning it utilizes the electrochemical gradients of these ions to drive the transport of noradrenaline back into the presynaptic terminal. This reuptake is a highly efficient process, responsible for clearing a significant portion of the released noradrenaline.

Research has shown that the function of NET is critical for regulating the concentration and duration of noradrenaline in the synapse. Inhibition of NET leads to an increase in the synaptic availability of noradrenaline, a mechanism that is therapeutically exploited by certain antidepressant medications.

Key Characteristics of NET-Mediated Reuptake:

FeatureDescription
Location Presynaptic neuronal membrane
Affinity for Noradrenaline High
Dependence Sodium (Na+) and Chloride (Cl-) ions
Function Terminates synaptic action of noradrenaline; facilitates recycling
Inhibitors Certain antidepressants (e.g., tricyclic antidepressants), cocaine

Role of Extraneuronal Monoamine Transporter (EMT) in Catecholamine Clearance

In addition to neuronal reuptake, noradrenaline is also cleared from the extracellular space by extraneuronal tissues through the Extraneuronal Monoamine Transporter (EMT), also known as uptake-2. This transporter is part of a larger family of organic cation transporters (OCTs) and is characterized by a lower affinity for noradrenaline compared to NET, but a higher capacity for transport.

Studies have demonstrated the presence and activity of EMT in various human tissues, including the heart and bronchial arterial smooth muscle cells. nih.gov The activity of EMT can be inhibited by certain steroids, such as corticosterone. nih.gov

Comparison of Neuronal and Extraneuronal Noradrenaline Uptake:

TransporterLocationAffinityCapacityPrimary Fate of Noradrenaline
NET (Uptake-1) Neuronal membranesHighLowRe-storage in vesicles or degradation by MAO
EMT (Uptake-2) Non-neuronal cell membranesLowHighDegradation by COMT

Impact of Metabolic Enzyme Activity on Noradrenaline Homeostasis

The concentration of noradrenaline in both the synapse and the periphery is tightly regulated not only by uptake transporters but also by the activity of metabolic enzymes. The primary enzymes involved in the degradation of catecholamines are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).

Physiological Role of COMT in Regulating Noradrenaline Levels in Various Tissues

Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine to a hydroxyl group of catecholamines, including noradrenaline. nih.govnih.gov This process, known as O-methylation, leads to the formation of the metabolite normetanephrine (B1208972), which is O-Methyl (S)-Noradrenaline.

COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). nih.gov The enzyme is widely distributed throughout the body, with the highest concentrations found in the liver and kidneys, which are the primary sites of systemic catecholamine metabolism. medscape.comresearchgate.net In the brain, COMT plays a particularly important role in the prefrontal cortex, a region where the noradrenaline transporter is less abundant. nih.gov

The activity of COMT is crucial for the inactivation of circulating noradrenaline and for the metabolism of noradrenaline taken up by extraneuronal cells. revistanefrologia.com Genetic variations in the COMT gene can lead to differences in enzyme activity, which in turn can affect an individual's baseline noradrenaline levels and their response to stress. nih.gov

Influence of Enzyme Inhibition on Catecholamine Availability and Metabolism

Inhibition of the COMT enzyme has a significant impact on the metabolic fate of noradrenaline. By blocking the O-methylation pathway, COMT inhibitors prevent the conversion of noradrenaline to normetanephrine. nih.gov

This alteration of metabolic pathways is the principle behind the therapeutic use of COMT inhibitors in conditions like Parkinson's disease, where they are used to increase the bioavailability of levodopa, a precursor to dopamine (B1211576). nih.gov

Effect of COMT Inhibition on Noradrenaline Metabolism:

ConditionNoradrenaline LevelNormetanephrine (O-Methylated Metabolite)DHPG/DOPAC (Deaminated Metabolites)
Normal COMT Activity BaselineProducedProduced
COMT Inhibition Largely UnchangedDecreasedIncreased

Correlation of Metabolite Levels with Systemic Noradrenergic Activity

Elevated levels of normetanephrine are a key diagnostic indicator for conditions characterized by excessive catecholamine production, such as pheochromocytoma and paraganglioma, which are tumors of the adrenal medulla and sympathetic ganglia, respectively. revistanefrologia.commedscape.com In these conditions, the continuous metabolism of noradrenaline to normetanephrine within the tumor cells leads to persistently high levels of this metabolite, irrespective of episodic noradrenaline release. revistanefrologia.com

Furthermore, studies have shown a positive correlation between plasma and urinary normetanephrine levels and the activity of the sympathetic nervous system in response to various physiological stimuli, such as exercise and stress. nih.govbibliomed.org For instance, after acute running, plasma noradrenaline and normetanephrine levels increase in an intensity-dependent manner, with a positive correlation observed between the two. nih.gov This highlights the utility of measuring normetanephrine as a reliable index of systemic noradrenergic tone. nih.govresearchgate.net

Mechanistic and Preclinical Investigations in Biological Systems

Studies in Genetically Modified Animal Models

Genetically modified animal models have been instrumental in elucidating the intricate pathways of catecholamine metabolism and the specific roles of key enzymes and transporters. These models, particularly those with targeted disruptions of genes encoding for Catechol-O-Methyltransferase (COMT) and the Noradrenaline Transporter (NET), have provided invaluable insights into the in vivo functions of these proteins and the consequential alterations in brain neurochemistry.

Catechol-O-Methyltransferase (COMT) Knockout/Deficient Models and Alterations in Brain Catecholamine Metabolism

Catechol-O-methyltransferase (COMT) is a pivotal enzyme responsible for the degradation of catecholamines, including the neurotransmitter noradrenaline. The process of O-methylation, catalyzed by COMT, is a primary route for the metabolic clearance of noradrenaline, leading to the formation of normetanephrine (B1208972), which is the O-methylated form of noradrenaline. pnas.orgresearchgate.net Studies utilizing mice with a disrupted COMT gene (COMT-deficient or knockout mice) have demonstrated significant alterations in the metabolic profile of catecholamines within the brain.

In COMT-deficient mice, while the baseline levels of brain noradrenaline may not be significantly affected, the concentrations of its metabolites are notably changed. pnas.orgnih.gov The absence of COMT activity leads to a significant reduction in the formation of O-methylated metabolites. nih.gov This finding aligns with pharmacological studies using COMT inhibitors and underscores the critical role of synaptic reuptake mechanisms and monoamine oxidase (MAO)-dependent metabolism in terminating the physiological actions of noradrenaline at the neuronal synapse. nih.gov

Interestingly, the neurochemical changes observed in COMT-deficient mice can exhibit both regional and sex-specific differences. pnas.org For example, significant alterations in dopamine (B1211576) levels, another catecholamine, have been observed in the frontal cortex of these animals, with the effects differing between males and females. pnas.org This highlights the complex interplay of genetic and hormonal factors in regulating catecholamine metabolism. When challenged with an increased load of catecholamine precursors, such as L-dihydroxyphenylalanine (L-DOPA), COMT-deficient mice exhibit a substantial accumulation of certain metabolites, revealing the crucial role of COMT in situations of high catecholamine turnover. nih.gov

The following table summarizes the key findings from studies on COMT knockout/deficient models:

ModelKey FindingsReference
COMT Knockout/Deficient Mice - No significant change in basal brain noradrenaline levels. nih.gov
- Significant changes in the levels of noradrenaline metabolites. nih.gov
- Sexually dimorphic and region-specific changes in dopamine levels. pnas.org
- Accumulation of catecholamine metabolites after L-DOPA challenge. nih.gov

Noradrenaline Transporter (NET) Gene Deletion Models and Their Phenotypic Consequences

The Noradrenaline Transporter (NET) is a critical protein responsible for the reuptake of noradrenaline from the synaptic cleft back into the presynaptic neuron. nih.gov This reuptake process is the primary mechanism for terminating noradrenergic signaling. nih.govwikipedia.org Animal models with a genetic deletion of the NET gene (NET knockout mice) have been developed to investigate the consequences of impaired noradrenaline reuptake.

NET knockout mice exhibit significant alterations in catecholamine levels and display distinct behavioral phenotypes. These mice show elevated plasma levels of noradrenaline and dopamine, while the levels of the intracellular metabolite of noradrenaline, dihydroxyphenylglycol (DHPG), are decreased. ahajournals.org In the brain and heart, both noradrenaline and DHPG levels are reduced in NET-deficient mice. ahajournals.org These findings underscore the essential role of NET in clearing noradrenaline from the extracellular space and in maintaining intracellular catecholamine stores.

The lifelong absence of NET in these knockout mice leads to compensatory changes in other monoamine transporter systems. nih.gov For instance, an upregulation of the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT) has been observed in various brain regions of NET knockout mice. nih.govresearchgate.net This compensatory response highlights the intricate cross-talk between different neurotransmitter systems in the brain.

Phenotypically, NET heterozygous knockout mice (with a 50% reduction in NET protein) exhibit increased anxiety-like behaviors and deficits in cognitive flexibility. nih.govresearchgate.net These behavioral alterations suggest that even a partial loss of NET function can have significant consequences on brain function and behavior. nih.gov

The table below summarizes the phenotypic consequences observed in NET gene deletion models:

ModelKey FindingsReference
NET Knockout Mice - Increased plasma noradrenaline and dopamine levels. ahajournals.org
- Decreased plasma and tissue levels of dihydroxyphenylglycol (DHPG). ahajournals.org
- Reduced noradrenaline and DHPG levels in the brain and heart. ahajournals.org
- Upregulation of dopamine and serotonin transporters in the brain. nih.govresearchgate.net
NET Heterozygous Knockout Mice - Increased anxiety-like behavior. nih.gov
- Deficits in cognitive flexibility. nih.govresearchgate.net

Pharmacological Perturbation Studies in Animal Models

Pharmacological studies involving the administration of specific enzyme inhibitors or reuptake blockers provide a dynamic approach to understanding the regulation of the noradrenergic system. These studies allow for the acute manipulation of noradrenaline metabolism and transport, offering insights into the immediate consequences of altering these pathways.

Effects of COMT Inhibitors on Noradrenergic System Dynamics and Metabolite Profiles

COMT inhibitors are a class of drugs that block the activity of the Catechol-O-Methyltransferase enzyme. wikipedia.org By inhibiting COMT, these compounds prevent the O-methylation of catecholamines, thereby altering their metabolic fate. wikipedia.orgpatsnap.com In animal models, the administration of COMT inhibitors leads to a significant decrease in the levels of O-methylated metabolites of noradrenaline, such as normetanephrine, in plasma. nih.gov

This reduction in O-methylated metabolites is accompanied by an increase in the levels of other noradrenaline metabolites, such as dihydroxyphenylglycol (DHPG), which is formed through the action of monoamine oxidase. drugbank.com These findings demonstrate that inhibiting one major metabolic pathway of noradrenaline can shift its degradation towards alternative enzymatic routes. The effects of COMT inhibitors can be observed both peripherally and, depending on the specific inhibitor's ability to cross the blood-brain barrier, within the central nervous system. researchgate.netnih.gov

The following table details the effects of COMT inhibitors on noradrenergic metabolite profiles:

Pharmacological AgentEffect on Noradrenergic SystemObserved Metabolite ChangesReference
COMT Inhibitors Inhibition of noradrenaline O-methylation.- Decreased plasma levels of normetanephrine (NMN) and metanephrine (B195012) (MN).- Increased plasma levels of dihydroxyphenylglycol (DHPG). nih.govdrugbank.com

Modulation of Noradrenaline Levels by Reuptake Inhibitors and MAO Inhibitors

Noradrenaline levels in the synapse are tightly regulated by both reuptake into the presynaptic neuron via the Noradrenaline Transporter (NET) and by enzymatic degradation by Monoamine Oxidase (MAO). cvpharmacology.commayoclinic.org Pharmacological agents that target these two mechanisms can profoundly modulate noradrenergic neurotransmission.

Norepinephrine (B1679862) Reuptake Inhibitors (NRIs) , such as reboxetine (B1679249), block the NET, thereby preventing the reuptake of noradrenaline from the synaptic cleft. nih.gov This leads to an increase in the synaptic concentration and duration of action of noradrenaline.

Monoamine Oxidase Inhibitors (MAOIs) , on the other hand, block the enzymatic degradation of noradrenaline within the presynaptic neuron and in extraneuronal tissues. mayoclinic.orgpsychscenehub.com Inhibition of MAO-A, the primary isoform responsible for noradrenaline metabolism, leads to an increase in the intracellular stores of noradrenaline and a subsequent increase in its availability for release. drugbank.comnih.gov

Pharmacological studies in rats have shown that inhibition of MAO leads to a decrease in plasma DHPG levels and a significant increase in plasma normetanephrine (NMN), the O-methylated metabolite of noradrenaline. drugbank.com The increase in NMN following MAO inhibition is a result of both a decreased clearance of NMN and an increased spillover of NMN into the plasma. drugbank.com This indicates that under conditions of MAO inhibition, O-methylation by COMT becomes a more prominent pathway for noradrenaline metabolism.

The table below summarizes the effects of reuptake and MAO inhibitors on noradrenaline levels:

Pharmacological Agent ClassMechanism of ActionEffect on Noradrenaline and its MetabolitesReference
Norepinephrine Reuptake Inhibitors (NRIs) Block the Noradrenaline Transporter (NET).Increased synaptic concentration of noradrenaline. nih.gov
Monoamine Oxidase Inhibitors (MAOIs) Inhibit the enzymatic degradation of noradrenaline by MAO.- Decreased plasma levels of dihydroxyphenylglycol (DHPG).- Increased plasma levels of normetanephrine (NMN). drugbank.com

Role of Noradrenergic System in Specific Biological Processes (as revealed through metabolite studies)

The study of noradrenaline metabolites, such as O-Methyl (S)-Noradrenaline (normetanephrine), provides a valuable window into the activity and function of the noradrenergic system in various biological processes. Alterations in the levels of these metabolites can serve as biomarkers for changes in noradrenergic neurotransmission and are indicative of the system's involvement in physiological and pathological states.

The noradrenergic system is a key component of the body's "fight or flight" response, playing a crucial role in alertness, arousal, and the response to stress. britannica.comnih.gov During stressful situations, there is an increased release of noradrenaline, which mobilizes the body's resources to respond to the perceived threat. britannica.com This heightened noradrenergic activity would be reflected in changes in the levels of its metabolites.

Furthermore, the noradrenergic system is implicated in a wide range of central nervous system functions, including the regulation of mood, attention, and cognitive processes. nih.gov Dysregulation of this system has been linked to various psychiatric and neurological disorders. By measuring the levels of noradrenaline and its metabolites in preclinical models and clinical studies, researchers can gain insights into the role of the noradrenergic system in these conditions and can evaluate the efficacy of therapeutic interventions that target this system. The balance between the different metabolic pathways for noradrenaline, as revealed by the relative concentrations of metabolites like this compound and DHPG, can provide a more nuanced understanding of the state of the noradrenergic system.

Neurochemical Correlates in Models of Neurological and Psychiatric Conditions

The role of this compound, also known as normetanephrine, and its precursor noradrenaline (norepinephrine) is significant in the pathophysiology of neurological and psychiatric conditions such as Parkinson's disease and depression. Research in this area has focused on understanding the neurochemical changes that occur in these disorders.

Parkinson's Disease:

In Parkinson's disease (PD), there is a notable degeneration of noradrenergic systems, which is considered a pathological hallmark of the disease. The locus coeruleus (LC), the primary source of noradrenaline in the brain, is one of the first areas to undergo degeneration in PD. This degeneration leads to a reduction in noradrenaline levels in various brain regions. Studies in animal models of PD have shown that noradrenergic dysfunction contributes to both motor and non-motor symptoms. For instance, in MPTP-treated monkeys, a common model for PD, there is a clear loss of LC cells and lower concentrations of noradrenaline in several brain regions.

Neuroimaging and neuropathological studies in human PD patients have confirmed a significant cell loss and Lewy body pathology in the locus coeruleus. This noradrenergic deficit is correlated with a range of symptoms, including motor impairments like bradykinesia and tremor, as well as non-motor symptoms such as fatigue, apathy, and depression. The loss of noradrenergic neurons is believed to have a widespread impact on the clinical presentation of Parkinson's disease.

Depression:

The noradrenergic system has long been implicated in the biology of depression. Evidence suggests a dysregulation of noradrenergic activity in individuals with major depressive disorder. Studies have shown that urinary excretion of normetanephrine, a metabolite of norepinephrine, may increase during clinical improvement in depressed patients treated with imipramine. This suggests that noradrenergic activity might be decreased in certain types of depression and that an increase in this activity could be linked to recovery.

Furthermore, research indicates that patients with depression may have a vulnerability to depressive symptoms induced by catecholamine depletion. Low levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), another major metabolite of norepinephrine, in the cerebrospinal fluid have been found to predict the risk of suicide attempts. While the relationship is complex and not fully understood, these findings collectively point to the significant role of noradrenergic dysfunction in the pathophysiology of depression.

Table 1: Noradrenergic System Alterations in Parkinson's Disease Models

Model TypeKey Noradrenergic System FindingsAssociated Symptoms
MPTP-treated monkeysLocus coeruleus cell loss, reduced noradrenaline concentrations in multiple brain regions.Motor deficits similar to human PD.
6-OHDA-lesioned ratsVariable decreases in noradrenaline levels in projection areas.Motor and non-motor dysfunctions.
Transgenic miceEvidence of noradrenergic impairment.Early vocalization and swallowing deficits.

Noradrenaline Metabolism in Oxidative Stress Research and Neuroprotection

The metabolism of noradrenaline, leading to the formation of compounds like this compound, plays a crucial role in the context of oxidative stress and neuroprotection. Noradrenaline itself has been shown to possess neuroprotective properties, partly by mitigating oxidative stress.

Research indicates that noradrenaline can provide short-term neuroprotection against neurotoxicity induced by factors such as amyloid-β, which is implicated in Alzheimer's disease. It achieves this by downregulating the production of intracellular reactive oxygen species (ROS), a key component of oxidative stress. This protective action appears to be independent of adrenoceptor signaling pathways and is not linked to the activation of the Nrf2 redox signaling pathway. Instead, it is suggested that noradrenaline may exert its neuroprotective effects through redox cycling and the reduction of intracellular oxidative stress.

Furthermore, noradrenaline has been found to offer long-term protection to dopaminergic neurons by reducing oxidative stress. This effect is mimicked by certain antioxidants and redox metal chelators. The ability of noradrenaline to drastically reduce intracellular ROS suggests it acts as an antioxidant. The chemical structure of noradrenaline, specifically the o-catechol group, is thought to be critical for this neuroprotective and ROS-reducing capability.

In a broader sense, noradrenaline contributes to neuroprotection in several ways beyond its direct antioxidant effects. It can attenuate neuroinflammatory responses in neurons and glial cells, reduce neuronal and glial cell activity, promote autophagy, and ameliorate apoptotic responses to various insults. These multifaceted actions underscore the importance of noradrenaline metabolism in maintaining neuronal health and protecting against the damaging effects of oxidative stress.

Table 2: Neuroprotective Mechanisms of Noradrenaline

MechanismDescription
Reduction of Oxidative StressDecreases intracellular reactive oxygen species (ROS) production.
Anti-inflammatory EffectsAttenuates neuroinflammatory responses in neurons and glial cells.
Promotion of AutophagyEnhances the cellular process of degrading and recycling damaged components.
Anti-apoptotic EffectsReduces programmed cell death in response to insults.
Neurotrophic Factor GenerationImproves the production of factors that support neuronal survival.

Noradrenaline Metabolism in Cardiovascular and Renal Physiology Models

The metabolism of noradrenaline is intrinsically linked to the regulation of cardiovascular and renal physiology. As a key neurotransmitter and hormone in the sympathetic nervous system, noradrenaline exerts significant effects on heart rate, blood pressure, and kidney function.

In cardiovascular physiology, noradrenaline's primary role is to mobilize the body for action, which includes increasing heart rate and blood pressure. It achieves this by acting on adrenergic receptors. In clinical settings, noradrenaline is used as a vasopressor to treat critically low blood pressure. Its effects on cardiac output can be complex; while it increases afterload, which can potentially decrease cardiac output, it can also increase preload through venoconstriction and has positive inotropic effects, which can increase cardiac output. The net effect often depends on the specific physiological context. Studies have shown that in conditions like septic shock, norepinephrine administration can be associated with an increase in cardiac output.

In renal physiology, the effects of noradrenaline can be varied. While high doses can cause vasoconstriction and potentially reduce renal blood flow, studies in animal models have shown that under certain conditions, noradrenaline can actually increase renal blood flow and glomerular filtration rate. For instance, in conscious dogs, a clinically relevant dose of noradrenaline led to an increase in renal blood flow and a decrease in renal vascular resistance. In the context of septic shock, where renal function is often compromised, noradrenaline is a first-line vasopressor used to restore blood pressure and improve organ perfusion, including to the kidneys. However, it's also noted that norepinephrine can reduce medullary tissue oxygen tension, indicating a complex and sometimes paradoxical effect on renal hemodynamics.

A retrospective study investigating the association between urine metanephrines (including normetanephrine) and cardiometabolic risk found a strong relationship. Higher levels of normetanephrine were associated with hypertensive cardiomyopathy and metabolic syndrome, while higher metanephrine levels were linked to hypertensive cardiomyopathy and microalbuminuria. This suggests that the metabolites of noradrenaline can serve as markers for cardiovascular and renal complications.

Table 3: Effects of Noradrenaline in Cardiovascular and Renal Models

SystemPhysiological Effect
CardiovascularIncreases heart rate and blood pressure.
CardiovascularCan increase cardiac output through effects on preload and contractility.
RenalCan increase renal blood flow and glomerular filtration rate in certain conditions.
RenalMay also reduce medullary tissue oxygen tension.

Noradrenergic Control of Neuroplasticity and Neurogenesis

The noradrenergic system, through the actions of noradrenaline, plays a crucial role in modulating neuroplasticity and neurogenesis, which are fundamental processes for learning, memory, and brain repair.

Neuroplasticity:

Noradrenaline is a key regulator of synaptic plasticity, the ability of synapses to strengthen or weaken over time. It can influence both long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. The effects of noradrenaline on synaptic plasticity are dependent on the type of adrenoceptor that is activated. For example, the activation of β-adrenoceptors is generally associated with the potentiation of synaptic responses, which is beneficial for learning and memory processes. Conversely, the activation of α1-adrenoceptors often leads to synaptic depression in the brain. The activation of α2-adrenoceptors is thought to be involved in higher-order information processing, though its precise role in modifying synaptic plasticity is still being elucidated. Noradrenaline also participates in homeostatic synaptic scaling, a form of plasticity that adjusts the strength of all of a neuron's synaptic inputs to maintain network stability.

Neurogenesis:

Noradrenaline is also involved in the regulation of adult neurogenesis, the process of generating new neurons in the adult brain, particularly in the hippocampus. Studies have shown that noradrenaline can directly activate self-renewing and multipotent neural precursors, including stem cells, from the adult hippocampus. This activation is mediated through β3-adrenergic receptors. The noradrenergic system is considered a positive regulator of hippocampal neurogenesis. Loss of noradrenergic input to the hippocampus has been shown to reduce the proliferation of neural progenitors in the dentate gyrus.

Furthermore, noradrenaline can enhance the production of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, neuroplasticity, and neurogenesis. In astrocytic cultures, the application of noradrenaline leads to a significant increase in BDNF expression. This highlights an indirect pathway through which the noradrenergic system can support neurogenesis and plasticity.

Table 4: Role of Noradrenaline in Neuroplasticity and Neurogenesis

ProcessSpecific Role of Noradrenaline
Synaptic PlasticityModulates long-term potentiation (LTP) and long-term depression (LTD).
Homeostatic PlasticityInfluences glial-facilitated homeostatic synaptic scaling.
NeurogenesisActivates adult hippocampal stem and precursor cells.
Neurotrophic SupportEnhances the production of brain-derived neurotrophic factor (BDNF).

Future Directions and Emerging Research Avenues

Development of Advanced Methodologies for Stereoisomer-Specific O-Methyl (S)-Noradrenaline Analysis

The accurate quantification of individual stereoisomers of catecholamine metabolites is crucial for understanding their distinct biological roles. The development of advanced, sensitive, and reliable enantioselective analytical methods is a key area of future research. While immunoassays have been developed for the natural L-enantiomer (the (S)-enantiomer), they often rely on calibration with racemic mixtures due to the lack of commercially available pure L-enantiomer calibrators. researchgate.netmdpi.com This can lead to inaccuracies and underscores the need for more refined techniques. researchgate.net

Future advancements will likely focus on the optimization and application of chromatographic and electrophoretic techniques capable of chiral separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. phenomenex.com The primary approach involves the use of chiral stationary phases (CSPs) that interact differently with each enantiomer. nih.gov For catecholamines like norepinephrine (B1679862), columns such as acetylated β-cyclodextrin have been studied. researchgate.net An alternative, cost-effective strategy involves pre-column derivatization with a chiral reagent, such as Marfey's reagent, to form diastereomers that can then be separated on a standard achiral column, like a C18 column. restek.com

Capillary Electrophoresis (CE): CE offers another promising avenue for chiral separation. This technique can separate enantiomers of norepinephrine and related compounds by using chiral selectors, such as cyclodextrins, in the running buffer. nih.gov Optimal separation can be achieved by carefully controlling parameters like buffer pH, selector concentration, and applied voltage. nih.gov

The table below summarizes and compares emerging methodologies for stereoisomer-specific analysis.

MethodologyPrinciple of Chiral SeparationAdvantagesCurrent Limitations/Future Research Focus
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or separation of diastereomers after derivatization. phenomenex.comnih.govHigh resolution and sensitivity; well-established technique.High cost of some CSPs; potential for ion suppression with certain mobile phase additives. restek.com Future work will focus on developing more robust and affordable CSPs.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector (e.g., cyclodextrins) in the buffer. nih.govHigh efficiency; low sample and reagent consumption; rapid method development.Lower sensitivity compared to LC-MS/MS without preconcentration techniques; requires optimization for complex matrices. Future research will aim to enhance detection sensitivity. nih.gov
Enantioselective Immunoassays Use of antibodies that specifically bind to one enantiomer (e.g., the natural L-enantiomer). researchgate.netHigh throughput and potential for rapid screening.Cross-reactivity and non-specific binding can lead to erroneous results; lack of pure enantiomer calibrators can introduce bias. researchgate.netmdpi.com Development of more specific antibodies and pure calibration standards is needed.

Elucidating Specific Biological Roles or Indicators of this compound in Complex Systems

This compound, or normetanephrine (B1208972), is primarily known as a metabolite of norepinephrine, formed by the action of Catechol-O-methyltransferase (COMT). wikipedia.org It is considered biologically inactive and serves as a crucial biomarker for the diagnosis of catecholamine-secreting tumors, such as pheochromocytomas and paragangliomas. researchgate.netmdpi.com The continuous production and secretion of metanephrines by these tumors make them reliable diagnostic markers. researchgate.net

Future research is expected to move beyond its role as a simple waste product to investigate whether the (S)-enantiomer possesses specific, albeit subtle, biological activities or if the ratio of (S) to (R) enantiomers carries diagnostic or prognostic information. Key research questions include:

Does this compound interact with any receptors, transporters, or enzymes, even at low affinity?

Does the stereospecific composition of normetanephrine change in different physiological or pathological states?

Could the enantiomeric ratio serve as a more specific biomarker for certain conditions than the total concentration of normetanephrine?

The table below outlines potential areas of investigation for the biological significance of this compound.

Research AreaFocus of InvestigationPotential Significance
Biomarker for SNS Activity Correlation of this compound levels with direct measures of sympathetic tone (e.g., microneurography). nih.govCould provide a more nuanced, non-invasive indicator of sympathoadrenal activity in cardiovascular and metabolic diseases.
Neuroendocrine Tumors Analysis of the enantiomeric ratio of normetanephrine in patients with pheochromocytoma and paraganglioma. researchgate.netThe stereospecific profile might offer additional information on tumor metabolism or malignancy potential.
Neurological and Psychiatric Disorders Investigating potential alterations in the metabolism and enantiomeric composition of normetanephrine in conditions where noradrenergic systems are dysregulated, such as depression or ADHD. nih.govwikipedia.orgMay reveal novel insights into the pathophysiology of these disorders.

Integration of Multi-Omics Data to Understand Noradrenergic Metabolism Regulation

The regulation of noradrenergic metabolism is a multi-layered process involving genetic, epigenetic, transcriptomic, proteomic, and metabolomic factors. A comprehensive understanding requires the integration of these different "omics" data streams. nih.gov This systems-level approach can reveal how various factors interact to control the levels of norepinephrine and its metabolites, including this compound.

Genomics: Variations in genes, such as the functional single-nucleotide polymorphism (Val¹⁵⁸Met) in the COMT gene, can significantly alter the enzyme's activity in metabolizing catecholamines. wikipedia.org

Epigenomics: Epigenetic modifications, such as DNA methylation in the promoter region of the COMT gene, can regulate its expression. Studies have shown that methylation status at specific sites can be associated with both genotype and clinical phenotypes, like fear inhibition in PTSD. nih.gov

Transcriptomics & Proteomics: These layers provide information on the levels of gene expression (mRNA) and the abundance of corresponding proteins (e.g., the COMT enzyme), respectively. This helps to connect genetic predispositions to functional enzyme levels.

Metabolomics: This provides a snapshot of the end products of these processes, including the concentrations of this compound and other catecholamine metabolites. researchgate.net

By integrating these datasets, researchers can build comprehensive models of the noradrenergic pathway. plos.org For instance, one could correlate a specific COMT genotype with its methylation status, transcript and protein levels, and the resulting plasma concentration of this compound to fully map the regulatory cascade. Computational pipelines are being developed to facilitate this type of multi-omics data integration for metabolic modeling. nih.gov

The following table details the contribution of each omics layer to understanding noradrenergic metabolism.

Omics LayerType of DataKey Insights into Noradrenergic Metabolism
Genomics DNA sequence variations (e.g., SNPs) in genes like COMT. wikipedia.orgIdentifies genetic predispositions to higher or lower enzyme activity, influencing catecholamine breakdown rates.
Epigenomics DNA methylation, histone modifications in regulatory regions of genes. nih.govReveals how environmental or cellular factors may dynamically regulate the expression of key metabolic enzymes.
Transcriptomics mRNA expression levels of enzymes and transporters (e.g., COMT, NET).Quantifies the degree to which genes are being actively transcribed, providing a link between the genome and the proteome.
Proteomics Abundance and post-translational modifications of proteins.Measures the actual levels of functional enzymes and transporters available to carry out metabolic processes.
Metabolomics Concentrations of small molecules like norepinephrine and its metabolites (normetanephrine, VMA, etc.). cvpharmacology.comProvides the ultimate phenotypic readout of the metabolic pathway's activity.

Computational Modeling of Enzyme-Substrate Interactions for O-Methylation Processes

Computational modeling provides powerful tools to investigate the O-methylation of norepinephrine by Catechol-O-methyltransferase (COMT) at an atomic level. researchgate.net These methods can elucidate the precise mechanism of the enzyme-substrate interaction, explaining the regioselectivity (meta- vs. para-methylation) and the efficiency of the catalytic process. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the substrate (norepinephrine) when it binds to the active site of the COMT enzyme. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-substrate complex over time, revealing how the substrate is positioned and stabilized within the active site. These simulations have explored different coordination states of the catecholamine substrate with the essential Mg²⁺ ion in the active site. bohrium.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach provides a highly accurate description of the chemical reaction itself. The reactive part of the system (the substrate and key active site residues) is treated with quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. QM/MM computations can determine the energetic barriers for the methyl transfer, confirming that both meta- and para-O-methylation are possible. researchgate.net

These models have highlighted the critical roles of specific amino acid residues (such as Lys144, Asp141, Asp169, and Glu199) and the Mg²⁺ cofactor in binding the catechol substrate and facilitating the methyl group transfer from the cofactor S-adenosyl-L-methionine (SAM). ebi.ac.uknih.gov Computational studies can systematically evaluate how mutations in the enzyme, like the Val¹⁵⁸Met polymorphism, might alter the structure and dynamics of the active site, thereby affecting catalytic activity.

The table below summarizes the application of various computational techniques to the study of COMT.

Computational TechniquePrimary ApplicationKey Insights Provided
Molecular Docking Predicting the binding pose of norepinephrine in the COMT active site. researchgate.netIdentifies key intermolecular interactions (e.g., hydrogen bonds, coordination with Mg²⁺) that stabilize the substrate.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior and stability of the enzyme-substrate complex. bohrium.comReveals conformational changes in the protein and substrate during binding and helps assess the relative stability of different binding modes.
QM/MM Calculations Modeling the enzymatic reaction pathway and calculating reaction energy barriers. researchgate.netElucidates the detailed mechanism of methyl transfer and explains the kinetic and thermodynamic factors controlling the reaction's regioselectivity.

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of O-Methyl (S)-Noradrenaline in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with photodiode array detection (PDAC/PDA B reagents) for separation and quantification. Validate methods by comparing recoveries and standard deviations against established protocols, ensuring >95% recovery rates. Statistical validation (e.g., Student's t-test and F-ratio) should confirm no significant differences between results and reference methods . Normalize data to cross-sectional area or tissue mass to account for biological variability .

Q. What experimental controls are essential when studying the pharmacological effects of this compound in vitro?

  • Methodological Answer : Include:

  • Baseline controls : Pre-equilibration of tissue preparations (e.g., guinea pig fundic strips) to stabilize responses.
  • Pharmacological controls : Use selective antagonists (e.g., theophylline for adenosine receptor blockade) to isolate this compound-specific effects.
  • Vehicle controls : Account for solvent interactions (e.g., DMSO or saline).
  • Blinding : Implement double-blind, placebo-controlled designs to minimize bias, as demonstrated in noradrenaline cognitive studies .

Q. What enzymatic pathways are involved in the metabolism of this compound, and how can their activity be experimentally measured?

  • Methodological Answer : Key pathways include:

  • Catechol-O-methyltransferase (COMT) : Measure O-methylation rates using radiolabeled substrates (e.g., ³H-S-adenosylmethionine) in liver homogenates.
  • Monoamine oxidase (MAO) : Quantify deamination products (e.g., vanillylmandelic acid) via gas chromatography-mass spectrometry (GC-MS).
  • Inhibition assays : Use selective inhibitors (e.g., entacapone for COMT) to validate metabolic contributions .

Advanced Research Questions

Q. How do structural studies of the noradrenaline transporter (NET) inform the design of this compound analogs?

  • Methodological Answer : Cryo-EM and X-ray crystallography of NET in occluded states (e.g., PDB ID 8Y95) reveal substrate-binding pockets and sodium/chloride coordination sites. Use molecular docking simulations to predict how O-methylation alters binding affinity. Validate predictions via site-directed mutagenesis of key residues (e.g., Asp75 or Tyr151) and functional assays measuring uptake inhibition .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and efficacy.
  • Two-way ANOVA : Compare responses across multiple doses and experimental conditions (e.g., with/without inhibitors).
  • Post hoc tests : Apply Bonferroni or Fisher corrections for multiple comparisons. Express results as mean ± S.E.M. with significance thresholds (p < 0.05) .

Q. How can optogenetic techniques be applied to study the real-time effects of this compound release in neural circuits?

  • Methodological Answer : Express light-activated noradrenergic receptors (e.g., opto-β2AR) in specific brain regions (e.g., hippocampus). Combine with fiber photometry to monitor calcium dynamics or cyclic AMP levels during this compound release. Validate specificity using knockout models or receptor antagonists .

Q. What strategies resolve contradictions in this compound potency data from different analytical methods?

  • Methodological Answer :

  • Cross-validation : Compare results across orthogonal methods (e.g., HPLC vs. LC-MS/MS).
  • Standardization : Use certified reference materials (e.g., Noradrenaline Tartrate, EP Impurity C) to calibrate instruments.
  • Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., buffer pH differences in PDAC vs. Raman Rao methods) .

Methodological Best Practices

  • Data Sharing : Submit raw data and metadata to repositories like NASA’s OSDR during peer review to enhance reproducibility .
  • Experimental Documentation : Provide detailed protocols for independent replication, including reagent sources (e.g., Sigma-Aldryl), buffer compositions, and statistical workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.